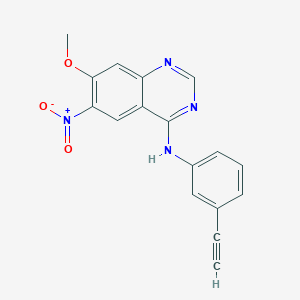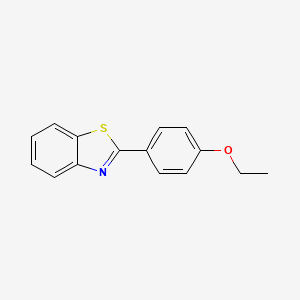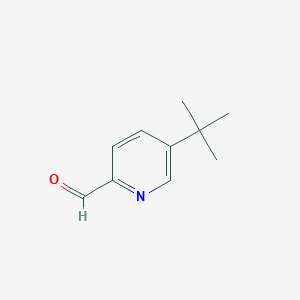
5-(tert-Butyl)picolinaldehyde
概要
説明
5-(tert-Butyl)picolinaldehyde is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 . It is a building block used in research .
Molecular Structure Analysis
The molecular structure of 5-(tert-Butyl)picolinaldehyde consists of a picolinaldehyde group (a pyridine ring with an aldehyde functional group) and a tert-butyl group . The exact structure can be represented by the SMILES notation:CC(C)(C)C1=CN=C(C=O)C=C1 . Chemical Reactions Analysis
While specific chemical reactions involving 5-(tert-Butyl)picolinaldehyde are not available, it’s important to note that similar compounds, such as tert-butyl halides, undergo solvolysis transition states, which are highly dipolar and involve strong hydrogen bond acids and bases .Physical And Chemical Properties Analysis
5-(tert-Butyl)picolinaldehyde has a predicted boiling point of 244.5±28.0 °C and a predicted density of 1.013±0.06 g/cm3 . It is also reported to have a pKa value of 4.03±0.10 .科学的研究の応用
Analytical Reagent Applications
5-(tert-Butyl)picolinaldehyde and its derivatives are significant in analytical chemistry. Studies have shown their utility as analytical reagents due to their reactions with metal ions. For instance, picolinaldehyde derivatives react with divalent metal ions in basic media to form strongly colored chelates. These reactions are useful for the spectrophotometric determination of metals such as cobalt, even in the presence of other ions like iron (Otomo & Kodama, 1973); (Ariza, Pavón, & Pino, 1976).
Synthesis and Characterization
The synthesis and characterization of 5-(tert-Butyl)picolinaldehyde and its derivatives are crucial in research. These compounds are synthesized under various conditions and characterized using techniques like NMR and elemental analysis. This foundational research lays the groundwork for further applications in chemistry and materials science (Hui Jian-bin, 2011).
Coordination Chemistry and Metal Complexes
5-(tert-Butyl)picolinaldehyde plays a role in the formation of metal complexes, particularly with copper and silver ions. These complexes are studied for their electrochemical properties and potential applications in catalysis and materials science. For instance, copper complexes derived from these aldehydes show distinct voltammetric ligand-based oxidations, indicating their utility in studying redox processes (Sylvestre et al., 2005).
Charge Transfer and Fluorescence Studies
The derivatives of 5-(tert-Butyl)picolinaldehyde are also important in studying intramolecular charge transfer and fluorescence. Research in this area explores the photophysical properties of these compounds, contributing to the understanding of light-induced processes in organic molecules (Zachariasse, Druzhinin, Bosch, & Machinek, 2004).
Chiral Synthesis and Asymmetric Catalysis
Chiral synthesis and asymmetric catalysis are other areas where 5-(tert-Butyl)picolinaldehyde derivatives find application. They serve as intermediates in the synthesis of chiral amino alcohols, which are essential in producing optically active compounds. This has implications in pharmaceuticals and fine chemicals (Y. Jun, 2011).
Environmental Applications
In environmental chemistry, these derivatives are examined for their role in environmentally benign manufacturing processes. They are studied in the context of catalysis, particularly in reactions like oxidation, which are fundamental to the sustainable industrial manufacture of fine chemicals (Hoelderich, 2000).
Safety and Hazards
This compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring good ventilation during handling .
将来の方向性
While specific future directions for 5-(tert-Butyl)picolinaldehyde are not available, it’s worth noting that similar compounds are being studied for their potential applications in various fields. For instance, the transesterification of β-keto esters, a process that could potentially involve 5-(tert-Butyl)picolinaldehyde, is being explored for the synthesis of compounds of pharmaceutical importance .
作用機序
Target of Action
It is known that this compound is a significant intermediate of 1h-indazole derivatives , which have been reported to have various biological activities .
Mode of Action
As an intermediate of 1H-indazole derivatives, it may interact with its targets through substitution reactions .
Biochemical Pathways
The tert-butyl group, a component of this compound, is known to elicit a unique reactivity pattern and has implications in biosynthetic and biodegradation pathways .
Result of Action
As an intermediate of 1H-indazole derivatives, it may contribute to the various biological activities of these derivatives .
特性
IUPAC Name |
5-tert-butylpyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-10(2,3)8-4-5-9(7-12)11-6-8/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCAICQUZZLERV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(C=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80578217 | |
| Record name | 5-tert-Butylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(tert-Butyl)picolinaldehyde | |
CAS RN |
185682-81-9 | |
| Record name | 5-tert-Butylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(1,1-dimethylethyl)-2-pyridinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-Methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride](/img/structure/B3048827.png)
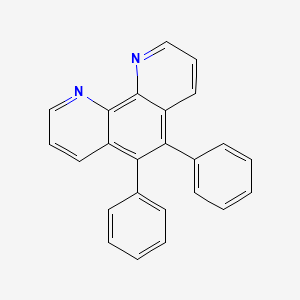



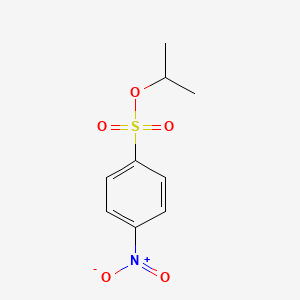
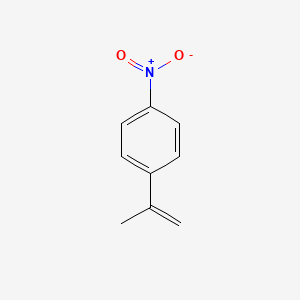
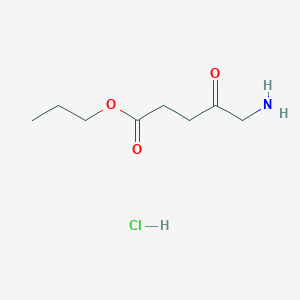


![Ethanone, 1-[4-[(trimethylsilyl)methyl]phenyl]-](/img/structure/B3048845.png)
